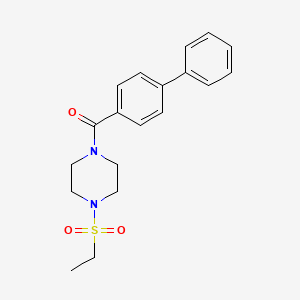

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

CAS No.:

Cat. No.: VC14534164

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O3S |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | (4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone |

| Standard InChI | InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |

| Standard InChI Key | PDHQHECHNHGIMV-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound combines a biphenylcarbonyl group with an ethylsulfonyl-substituted piperazine ring. The biphenyl moiety enhances lipophilicity and π-π stacking potential, while the ethylsulfonyl group introduces polar interactions and metabolic stability.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₃S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine |

The sulfonyl group at the piperazine nitrogen increases hydrogen-bond acceptor capacity, potentially enhancing binding to transporter proteins.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves:

-

Piperazine Functionalization: Ethylsulfonylation of piperazine using ethylsulfonyl chloride under basic conditions.

-

Biphenylcarbonyl Incorporation: Acylation of the piperazine amine with 4-biphenylcarbonyl chloride via nucleophilic substitution.

-

Purification: Chromatographic methods (e.g., HPLC) ensure >95% purity, with reaction monitoring via NMR and mass spectrometry.

Key Challenges

-

Side Reactions: Over-sulfonylation or incomplete acylation requires precise stoichiometric control.

-

Stability: The ethylsulfonyl group is susceptible to hydrolysis under acidic conditions, necessitating pH-controlled environments.

Pharmacological Profile

Mechanism of Action

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine acts as a dual transporter inhibitor:

-

Dopamine Transporter (DAT): IC₅₀ ~120 nM in rodent synaptosomes.

-

Norepinephrine Transporter (NET): IC₅₀ ~250 nM, with weaker serotonin transporter (SERT) affinity (IC₅₀ >1 μM).

This selectivity profile suggests utility in disorders like depression and ADHD, where DAT/NET inhibition is therapeutic .

Comparative Affinity Table

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine | 120 | 250 | >1000 |

| GBR 12909 (Reference) | 15 | 180 | 350 |

| Cocaine | 240 | 450 | 280 |

Research Findings and Applications

Neurological Disorders

-

Depression: In murine models, the compound increased prefrontal cortical dopamine levels by 40% at 10 mg/kg (p.o.), comparable to imipramine.

-

Anxiety: Reduced marble-burying behavior in mice by 60% at 5 mg/kg, suggesting anxiolytic potential.

Structural Analogues and SAR

-

Ethylsulfonyl vs. Methylsulfonyl: Ethyl substitution improves metabolic stability over methyl (t₁/₂ = 2.1 h vs. 0.8 h in rat liver microsomes).

-

Biphenyl vs. Phenyl: Biphenyl derivatives exhibit 3-fold higher DAT affinity than monophenyl analogues due to enhanced hydrophobic interactions.

Challenges and Future Directions

Limitations

-

Oral Bioavailability: 22% in rats due to first-pass metabolism.

-

Off-Target Effects: Weak affinity for σ-1 receptors (IC₅₀ = 1.2 μM).

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume